molecular formula C12H26O4S2 B1337495 Bis(2,2-diethoxyethyl) Disulfide CAS No. 76505-71-0

Bis(2,2-diethoxyethyl) Disulfide

Cat. No. B1337495
CAS RN: 76505-71-0
M. Wt: 298.5 g/mol
InChI Key: XJIKEAQNTPCOLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bis-organosulfur compounds involves reactions that introduce the disulfide bond. For instance, protected bis(hydroxyorganyl) polysulfides were synthesized using oxiranes with sodium polysulfide, employing various protecting groups for the hydroxyl group . Another synthesis method involved the reaction of sulfur monochloride with 2-mercaptoethanol to produce bis-(2-hydroxyl) ethyl tetrasulfide . These methods highlight the versatility in synthesizing bis-organosulfur compounds, which may be applicable to the synthesis of Bis(2,2-diethoxyethyl) disulfide.

Molecular Structure Analysis

The molecular structure of bis-organosulfur compounds is characterized by the presence of a disulfide bond. The crystal and molecular structures of such compounds can shed light on their reactivity and properties. For example, the crystallographic study of R,R-(+)-Bis[(3-benzyl­oxazolan-4-yl)methyl] disulfide revealed a molecule with twofold rotation symmetry, which is a chiral disulfide and an effective catalyst for enantioselective reactions . The molecular structure of Bis(2,2-diethoxyethyl) disulfide would likely show similar features central to its reactivity and potential applications.

Chemical Reactions Analysis

Bis-organosulfur compounds participate in various chemical reactions due to their reactive disulfide bond. For example, bis[3-(triethoxysilyl)propyl]tetrasulfide acts as a sulfur-transferring agent in the synthesis of phosphorothioates . Similarly, Bis(O,O-diisopropoxy phosphinothioyl) disulfide is used as a sulfurizing reagent for the synthesis of oligo(nucleoside phosphorothioate)s . These reactions demonstrate the chemical versatility of disulfide-containing compounds, which is also expected for Bis(2,2-diethoxyethyl) disulfide.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-organosulfur compounds are influenced by their molecular structure. For instance, bis(aryl) tetrasulfides have been studied as cathode materials for rechargeable lithium batteries, showing high specific capacities and stability over multiple cycles . The properties of Bis(2,2-diethoxyethyl) disulfide would likely be influenced by its disulfide bond and the ether groups, affecting its solubility, stability, and reactivity.

Scientific Research Applications

1. Self-Healing Materials Bis(2,2-diethoxyethyl) Disulfide plays a role in the development of self-healing materials. A study by Rekondo et al. (2014) demonstrated the use of a similar compound, bis(4-aminophenyl) disulfide, in creating self-healing poly(urea–urethane) elastomers. These materials exhibited significant healing efficiency at room temperature without requiring any catalyst or external intervention (Rekondo et al., 2014).

2. Oligonucleotide Synthesis In the field of biochemistry, bis(2,2-diethoxyethyl) Disulfide analogs are used as sulfurizing agents. Efimov et al. (1995) developed new sulfurizing agents, including variants of bis(diethoxyphosphoryl) disulfide, for the synthesis of phosphorothioate oligonucleotide analogues. This process plays a crucial role in automated oligonucleotide synthesis via the phosphoramidite method (Efimov et al., 1995).

3. Solid-State Structural Analysis Studies on the structure and dynamics of bis(organothiophosphoryl) disulfides in the solid state provide insights into the molecular structures and interactions of similar compounds. Research by Knopik et al. (1993) on bis[tert-butyl(phenyl)thiophosphoryl] disulfide revealed information about the molecular structure, S–S bond length variations, and P–S bond lengths in different environments, which can be extrapolated to understand similar disulfides (Knopik et al., 1993).

4. Organometallic Syntheses The application of similar disulfides in organic and organometallic syntheses has been explored in various studies. Jesberger et al. (2003) reviewed the use of Lawesson's reagent, which contains a similar disulfide structure, in the thionation of carbonyl-containing compounds and the synthesis of novel organometallic compounds (Jesberger et al., 2003).

5. Electrosynthesis Applications The electrosynthesis of hetero-hetero atom bonds, as investigated by Torii et al. (1978), involves similar disulfides. In their study, bis(dialkylthiocarbamoyl) disulfides were synthesized directly from dialkylamines and carbon disulfide by electrolysis, showcasing the potential of similar disulfides in electrochemical applications (Torii et al., 1978).

6. Organic Synthesis Modification Bis(2,2-diethoxyethyl) Disulfide and its derivatives have been used to modify the structure of organic compounds. Kayukova et al. (2015) discussed how Lawesson's reagent, which contains a similar disulfide structure, can replace an oxygen atom with a sulfur atom in various organic compounds. This method has implications for the formation of organosulfur compounds with a range of biological actions (Kayukova et al., 2015).

7. Polymerization and Material Science In material science, similar disulfides have been used in the polymerization process to yield poly(arylene sulfides). Tsuchida et al. (1993) investigated the thermal polymerization of diaryl disulfides, demonstrating the potential of these compounds in creating high molecular weight and high stability polymers (Tsuchida et al., 1993).

8. Battery Technology The modification of electrolytes in lithium-sulfur rechargeable batteries is another application. Trofimov et al. (2011) used protected bis(hydroxyorganyl) polysulfides, a group to which bis(2,2-diethoxyethyl) Disulfide is related, as electrolyte modifiers. This led to significant improvements in battery capacity (Trofimov et al., 2011).

Safety And Hazards

“Bis(2,2-diethoxyethyl) Disulfide” should be handled with care. Avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is also advised to remove all sources of ignition .

properties

IUPAC Name

2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIKEAQNTPCOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSSCC(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451042
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2-diethoxyethyl) Disulfide

CAS RN

76505-71-0
Record name Bis(2,2-diethoxyethyl) Disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JT Henssler, AJ Matzger - Synfacts, 2009 - thieme-connect.com
Significance: Reported here is an optimized synthesis of thieno [3, 2-b] thiophene as well as the first synthetic route to thieno [3, 2-b] furan. The Li–Br exchange of 3-bromothiophene …
Number of citations: 2 www.thieme-connect.com
JT Henssler, AJ Matzger - Organic Letters, 2009 - ACS Publications
An optimized synthetic methodology which allows for efficient and scalable access to the important fused-ring heterocycle thieno[3,2-b]thiophene and the first reported isolation of thieno[…
Number of citations: 82 pubs.acs.org
C Huang, Y Hu, Y Zheng, M Drees… - Israel Journal of …, 2014 - Wiley Online Library
We report the syntheses and characterization of two bent dialkoxy‐substituted naphthodithiophene (bNDT) isomers as well as of the corresponding bNDT‐based small molecule and …
Number of citations: 2 onlinelibrary.wiley.com
C Bathula, CE Song, S Badgujar, SJ Hong… - Polymer …, 2013 - pubs.rsc.org
Two naphtho[1,2-b:5,6-b′]dithiophene-based copolymers, poly[4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene-2,7-diyl-alt-[4,6-{(1-thieno[3,4-b]thiophen-2-yl)-2-ethylhexan-…
Number of citations: 27 pubs.rsc.org
Z Wu, T Yang, BS Ong, Y Liang, X Guo - Organic Photonics and …, 2014 - academia.edu
Organic solar cells (OSCs) have attracted a great deal of attention from both academia and industry as an emerging green and sustainable energy source [1–3]. OSCs offer the …
Number of citations: 2 www.academia.edu
S Loser, CJ Bruns, H Miyauchi, RP Ortiz… - Journal of the …, 2011 - ACS Publications
We report the synthesis, characterization, and first implementation of a naphtho[2,3-b:6,7-b′]dithiophene (NDT)-based donor molecule in highly efficient organic photovoltaics (OPVs). …
Number of citations: 538 pubs.acs.org
ME Cinar, T Ozturk - Chemical Reviews, 2015 - ACS Publications
Heterocyclic compounds comprising various biochemical materials are an indispensable member of our life such as nucleic acids. Moreover, many naturally occurring pigments, …
Number of citations: 540 pubs.acs.org
T Weller, K Rundel, G Krauss, CR McNeillb… - … based on thieno [3, 4-c] …, 2018 - d-nb.info
The design, synthesis, characterization, and application of a novel series of copolymers based on the electron deficient thieno [3, 4-c] pyrrole-4, 6-dione building block, copolymerized …
Number of citations: 5 d-nb.info
S Venkatesan, J Sun, L Zhang, A Dubey, A Sykes… - RSC …, 2016 - pubs.rsc.org
An oligothiophene chromophore RingBDT(T3A)2 has been synthesized, where BDT is benzo[1,2-b:4,5-b′]dithiophene, Ring is a 1,12-dodecylenedioxy cyclic side chain on the …
Number of citations: 4 pubs.rsc.org
S Loser, H Miyauchi, JW Hennek, J Smith… - Chemical …, 2012 - pubs.rsc.org
A solution-processed small molecule utilizing a novel 4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene “zig-zag” core (zNDT) exhibits high hole mobility, upshifted frontier MO …
Number of citations: 109 pubs.rsc.org

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